molecular formula C11H13FOS B13652489 2-(Ethylthio)-1-(4-fluorophenyl)propan-1-one

2-(Ethylthio)-1-(4-fluorophenyl)propan-1-one

Cat. No.: B13652489
M. Wt: 212.29 g/mol
InChI Key: UGCWNMLYHAKRTD-UHFFFAOYSA-N
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Description

2-(Ethylthio)-1-(4-fluorophenyl)propan-1-one is a substituted propan-1-one derivative featuring a fluorophenyl group at the 1-position and an ethylthio (-S-CH₂CH₃) moiety at the 2-position. This compound belongs to a broader class of arylpropanones, which are characterized by their ketone backbone and aromatic substituents.

Properties

Molecular Formula

C11H13FOS

Molecular Weight

212.29 g/mol

IUPAC Name

2-ethylsulfanyl-1-(4-fluorophenyl)propan-1-one

InChI

InChI=1S/C11H13FOS/c1-3-14-8(2)11(13)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3

InChI Key

UGCWNMLYHAKRTD-UHFFFAOYSA-N

Canonical SMILES

CCSC(C)C(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-1-(4-fluorophenyl)propan-1-one typically involves the reaction of 4-fluoroacetophenone with ethylthiol in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 4-fluoroacetophenone and ethylthiol.

    Reaction Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol), and heat.

    Procedure: The reactants are mixed in the solvent, and the base is added to initiate the reaction. The mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Ethylthio)-1-(4-fluorophenyl)propan-1-one may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-1-(4-fluorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(Ethylthio)-1-(4-fluorophenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-1-(4-fluorophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethylthio and fluorophenyl groups can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propan-1-one Backbone

Compounds sharing the 1-(4-fluorophenyl)propan-1-one core but differing in the 2-position substituent are summarized below:

Compound Name 2-Position Substituent Key Properties/Applications Evidence Sources
2-(Ethylthio)-1-(4-fluorophenyl)propan-1-one -S-CH₂CH₃ Hypothesized enhanced lipophilicity and metabolic stability due to thioether group
1-(4-Fluorophenyl)-2-(methylamino)propan-1-one (4-FMC) -NH-CH₃ CNS stimulant; interacts with monoamine transporters
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one -N-(pyrrolidinyl) Extended alkyl chain; potential prolonged activity
(2E)-3-(2-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one Conjugated enone system Chalcone derivative; antimicrobial applications
Key Observations:
  • Electronic Effects: The ethylthio group in the target compound is less polar than the methylamino group in 4-FMC, likely reducing water solubility but increasing membrane permeability .
  • Biological Activity: 4-FMC’s methylamino group enables interactions with neurotransmitter transporters, a feature absent in the ethylthio analog . Chalcone derivatives (e.g., ) exhibit antimicrobial activity due to their α,β-unsaturated ketone system, which is absent in saturated propan-1-ones .

Aromatic Ring Modifications

Variations in the aromatic ring substituents significantly alter physicochemical and pharmacological profiles:

Compound Name Aromatic Substituent(s) Key Properties/Applications Evidence Sources
1-(4-Ethylphenyl)-2-methylpropan-1-one 4-Ethylphenyl Increased lipophilicity; industrial applications
1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one 4-Ethoxy-3,5-difluorophenyl Enhanced steric bulk; potential photostability
1-(4-Bromo-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one Bromo and fluorophenyl groups Halogenation increases molecular weight and polarizability
Key Observations:
  • Steric Effects : Bulky substituents (e.g., 3,5-difluoro-4-ethoxy in ) may hinder enzymatic degradation, increasing metabolic stability.
Cathinone Derivatives (e.g., 4-FMC)
  • Mechanism: 4-FMC acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), with an EC₅₀ value of 5.45 μg/mL in anti-HIV-1 activity assays .
  • Structural Advantage: The methylamino group in 4-FMC facilitates hydrogen bonding with biological targets, a feature absent in the ethylthio variant .
Chalcone Derivatives
  • Activity: (2E)-3-(2-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one () exhibits antimicrobial properties due to its conjugated enone system, which can undergo Michael addition reactions with microbial enzymes .
Complex Arylpropanones
  • Example : 1-(2-((7-(4-fluorophenyl)-2-hydroxynaphthalen-1-yl)ethynyl)phenyl)propan-1-one () incorporates a naphthalene-ethynyl group, enabling π-π stacking interactions in drug-receptor binding .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Water Solubility
2-(Ethylthio)-1-(4-fluorophenyl)propan-1-one 226.3 ~2.8 Low
4-FMC 197.2 ~1.5 Moderate
1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one 244.2 ~3.2 Low

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